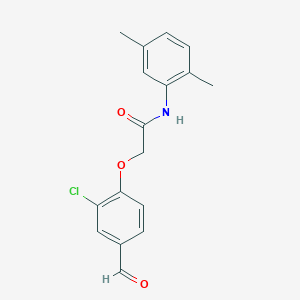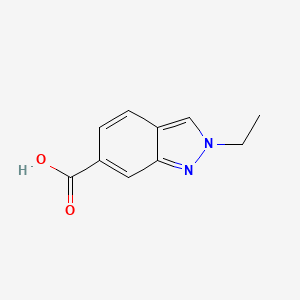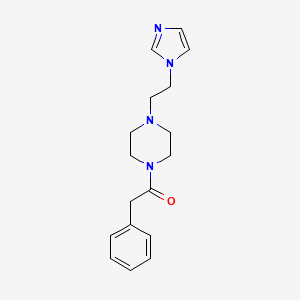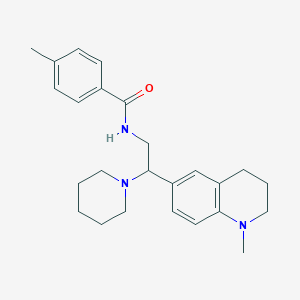
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide (2-CFPMA) is an organic compound that is synthesized from the reaction of 4-formylphenol and 2,5-dimethylphenol. It is a white solid with a molecular weight of 256.76 g/mol and a melting point of 155-157°C. 2-CFPMA is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been widely studied in scientific research due to its unique properties and potential applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has also been used in the study of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are the primary cause of the disease. In addition, 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between nerve cells. By inhibiting the enzyme, 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide increases the amount of acetylcholine available in the body, which can lead to increased nerve transmission and improved cognitive function.
Biochemical and Physiological Effects
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and reduce the symptoms of Alzheimer's disease. In addition, it has been shown to reduce inflammation, improve immune function, and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is easy to synthesize and is relatively inexpensive. In addition, it has a wide range of potential applications, making it a useful tool for scientific research. However, it can be toxic in high doses and may cause side effects such as nausea and dizziness.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. In addition, 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide could be used to develop new treatments for cancer, as it has been shown to inhibit the growth of cancer cells. Finally, it could be used to develop new drugs for the treatment of inflammation and other immune-related diseases.
Métodos De Síntesis
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is synthesized by a reaction between 4-formylphenol and 2,5-dimethylphenol in the presence of a base catalyst. The reaction is carried out at a temperature of 120°C for 8 hours. The reaction yields a white solid with a yield of 80%.
Propiedades
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11-3-4-12(2)15(7-11)19-17(21)10-22-16-6-5-13(9-20)8-14(16)18/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOQMKGRWFEABN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2393067.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2393068.png)
![7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2393070.png)


![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2393074.png)


![1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2393082.png)
![Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2393083.png)

![(2Z,4E)-5-[(1R,3R,4R,5S,8S)-1,5-Dimethyl-3,4,8-trihydroxy-6-oxo-7-oxabicyclo[3.2.1]octane-8-yl]-3-methyl-2,4-pentadienoic acid](/img/structure/B2393086.png)
![ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393088.png)
![(2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2393089.png)